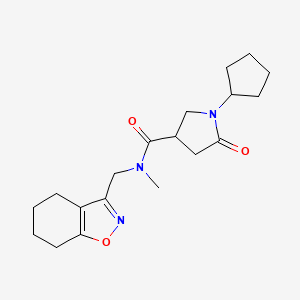

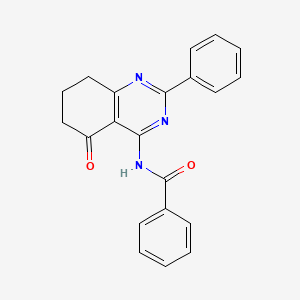

2-(5-aminopyridin-2-yl)-N,N-diisopropylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-Aminopyridin-2-yl)-N,N-diisopropylbenzamide is a chemical compound that may be of interest in various scientific fields due to its structure and potential applications. While the exact compound's comprehensive details are not directly available, related research on similar compounds provides insights into its synthesis, structure, and properties.

Synthesis Analysis

Synthesis of related compounds involves multi-component reactions, often in water as a solvent, utilizing bases like triethylamine at room temperature. These methods enable the creation of complex structures with potential biological activities. For instance, compounds synthesized through three-component reactions have been studied for their non-linear optical (NLO) properties and molecular docking analyses, suggesting potential in various applications, including anticancer activity (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been explored through techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation. These analyses provide detailed insights into the crystalline structure, indicating the potential for significant interactions and stability within molecular assemblies (Yılmaz et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often entail cycloaddition, retro-electrocyclization, and decarboxylation processes. These reactions can lead to the formation of 4-aminopyridines and other derivatives, highlighting the versatility and reactivity of the pyridine moiety in chemical transformations (Galenko et al., 2023).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are often determined experimentally and can be influenced by the compound's specific molecular structure and substituents.

Chemical Properties Analysis

Chemical properties encompass the compound's reactivity, stability, and interactions with other molecules. The aminopyridine moiety, for instance, is known for its ability to engage in hydrogen bonding and π-π interactions, which can significantly influence the compound's chemical behavior and potential for forming supramolecular structures (Balaban et al., 2003).

Scientific Research Applications

Prion Disease Therapeutics

Research into 2-aminopyridine derivatives has shown promise in the treatment of prion diseases. These compounds have been identified as potential therapeutic leads due to their ability to inhibit prion replication in infected neuroblastoma cell lines. A specific study highlighted the development of structure-activity relationships to improve the potency and physicochemical properties of 2-aminothiazoles, aiming for high brain concentrations to combat prion diseases effectively (Gallardo-Godoy et al., 2011).

Cancer Therapeutics

Certain benzamide derivatives, such as 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide (an active form of CB 1954), have been studied for their potential in cancer therapy. These compounds can form DNA-DNA interstrand crosslinks, a mechanism that can be exploited in targeted cancer treatments. The study emphasizes the bioactivation process and the reaction with thioesters to form DNA-reactive species, highlighting the compound's cytotoxicity and potential as a cancer therapeutic agent (Knox et al., 1991).

Anti-inflammatory Applications

The intestinal anti-inflammatory effects of 5-aminosalicylic acid, another benzamide derivative, have been linked to its action on peroxisome proliferator–activated receptor-γ (PPAR-γ). This research suggests that PPAR-γ mediates the therapeutic actions of 5-aminosalicylic acid in the treatment of inflammatory bowel diseases, providing a molecular basis for its use in clinical settings (Rousseaux et al., 2005).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(5-aminopyridin-2-yl)-N,N-di(propan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c1-12(2)21(13(3)4)18(22)16-8-6-5-7-15(16)17-10-9-14(19)11-20-17/h5-13H,19H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHTWCKEVYXYAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=NC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Aminopyridin-2-YL)-N,N-diisopropylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5579086.png)

![3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5579094.png)

![4-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]carbonyl}-1-isopropyl-2-pyrrolidinone](/img/structure/B5579107.png)

![8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579112.png)

![N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5579128.png)

![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)

![(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)

![8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579156.png)